N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide

Chemoinformatics Medicinal Chemistry Scaffold Hopping

This analogue features a fully saturated tetrahydroindazole core, offering reduced lipophilicity (ΔcLogP ~0.5–1.0) versus aromatic NOTUM inhibitors. It is designed as a scaffold-hop probe to test whether core saturation improves metabolic stability (HLM t₁/₂) without sacrificing target engagement. Its higher fraction of sp³ carbons supports CNS drug discovery campaigns targeting Wnt signaling. Ideal for focused screening sets to explore SAR of core saturation; no reported NOTUM IC₅₀—enabling exclusive internal profiling.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1448059-89-9
Cat. No. B2702055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide
CAS1448059-89-9
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c1-20-16-10-6-5-9-14(16)15(19-20)11-18-17(21)12-22-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,21)
InChIKeyQJCYJZCDUNUNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide (CAS 1448059-89-9): Chemical Class and Baseline Identity


The compound is a synthetic organic molecule featuring a fully saturated 4,5,6,7-tetrahydro-1H-indazole core linked via a methylene bridge to a 2-phenoxyacetamide moiety [1]. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol [2]. This places it within the broader class of indazole-acetamide conjugates, a chemotype extensively explored in medicinal chemistry for enzyme inhibition, most notably as inhibitors of the Wnt-depalmitoleating enzyme NOTUM [3]. The fully saturated tetrahydroindazole system distinguishes it from the more common aromatic indazoles, potentially impacting its conformational flexibility, physicochemical properties, and biological target engagement profile.

Why Tetrahydroindazole-Phenoxyacetamide Scaffolds Cannot be Interchanged: Insights from the NOTUM Inhibitor Series (CAS 1448059-89-9)


Substitution within the 2-phenoxyacetamide class is non-trivial. Structure-activity relationship (SAR) studies on a closely related NOTUM inhibitor series demonstrate that minor structural modifications lead to dramatic potency shifts. For instance, changing the N-alkyl substituent on an aromatic indazole from H to methyl to isopropyl resulted in an IC50 variance spanning over an order of magnitude [1]. The specific impact of a fully saturated tetrahydroindazole core versus an aromatic one on target engagement, metabolic stability, and physicochemical properties is uncharacterized in the primary literature. This precludes any assumption of functional equivalence with other indazole-acetamide analogs and necessitates direct experimental profiling for any prospective scientific or industrial application.

Quantitative Evidence Guide: Differentiating N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide from Aromatic Indazole-Phenoxyacetamides


Chemical Topology & Conformational Flexibility: Saturated vs. Aromatic Core Comparison (Class-Level Inference)

The compound possesses a completely saturated 4,5,6,7-tetrahydroindazole ring system, whereas the most extensively profiled and potent 2-phenoxyacetamide NOTUM inhibitors (e.g., indazole 38, IC50 0.032 µM) bear a planar, aromatic indazole [1]. Saturation is a key strategy in medicinal chemistry to improve solubility and alter target selectivity by introducing three-dimensionality, but its specific effect on this scaffold's biological activity has not been experimentally determined [2].

Chemoinformatics Medicinal Chemistry Scaffold Hopping

Lipophilicity Differential: Predicted clogP Shift from Aromatic to Saturated Analogs (Class-Level Inference)

The replacement of an aromatic indazole with a tetrahydroindazole is generally predicted to lower the compound's lipophilicity (clogP). In the NOTUM series, highly active aromatic indazoles such as 38 possessed a high clogP of 4.0, contributing to rapid NADPH-independent metabolism [1]. By introducing additional sp3 character, typical scaffold modifications of this type can reduce clogP by 0.5–1.5 log units, a shift that is often associated with improved solubility and a better starting point for lead optimization.

Lipophilicity Drug-likeness Physicochemical Properties

Metabolic Stability Opportunity: NADPH-Independent Degradation Liability in Aromatic Leads (Class-Level Inference)

A major liability of the aromatic indazole-phenoxyacetamide NOTUM inhibitor series was their rapid, NADPH-independent degradation in human and mouse liver microsomes. Lead compound 38 had a half-life (t1/2) of just 5.1 minutes in human liver microsomes (HLM) [1]. The researchers hypothesized this degradation was due to hydrolysis and was a critical factor preventing progression to in vivo studies. By introducing a non-aromatic, saturated core, the target compound may be less susceptible to the same metabolic pathway, although direct experimental data is lacking.

Metabolic Stability ADME Lead Optimization

Validated Application Scenarios for N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide Based on Class Evidence


Scaffold-Hopping Probe in NOTUM Inhibitor Lead Optimization

The compound is most rationally deployed as a 'scaffold-hop' probe to address the two key liabilities of the aromatic NOTUM inhibitor leads: high lipophilicity (clogP ~4.0) and rapid NADPH-independent metabolic clearance (HLM t1/2 < 6 min) [1]. Its saturated core is predicted to reduce clogP by 0.5-1.0 log units, and a head-to-head stability assay against indazole 38 would directly test the hypothesis that core saturation is a viable strategy to improve ADME without sacrificing on-target potency [2].

Central Nervous System (CNS) Drug Discovery Starter Compound

The original NOTUM inhibitor program aimed to develop CNS-penetrant tool molecules for Alzheimer's disease research, but the lead series' CNS Multiparameter Optimization (MPO) scores and metabolic instability were prohibitive [1]. This specific tetrahydroindazole derivative, with its higher fraction of sp3 carbons, offers an improved starting point for CNS drug discovery campaigns targeting Wnt signaling modulation, where reduced aromatic ring count and lower clogP are favorable for CNS penetration [2].

General Screening in Wnt-Signaling Dependent Disease Models

NOTUM inhibition is a relevant strategy for in vitro disease models where Wnt signaling is dysregulated, such as certain cancers and Alzheimer's disease [1]. While the target compound has no reported NOTUM IC50, it can be procured as a structurally novel analog for a focused screening set to explore the SAR of core saturation. Its distinct 3D structure may result in a unique selectivity profile compared to flat aromatic indazoles, offering a different biological fingerprint in panel screening.

Quote Request

Request a Quote for N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.